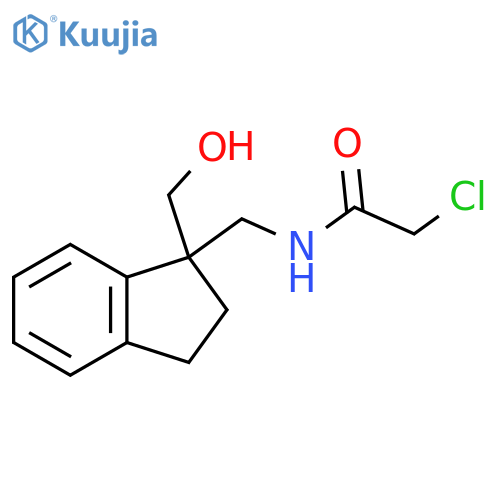Cas no 2411305-30-9 (2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
2-クロロ-N-{1-(ヒドロキシメチル)-2,3-ジヒドロ-1H-インデン-1-イルメチル}アセトアミドは、有機合成中間体として重要な化合物です。分子内にヒドロキシメチル基と反応性の高いクロロアセトアミド基を有しており、医薬品や農薬の合成において有用なビルディングブロックとして機能します。特に、立体障害のあるインデン骨格を有するため、特異的な分子設計が可能です。この化合物は高い純度で合成可能であり、各種官能基変換への適応性に優れています。また、水酸基とアミド基の存在により、分子間相互作用を利用した精密合成への応用が期待されます。

2411305-30-9 structure
商品名:2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide
2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide
- 2411305-30-9
- Z3217400501
- EN300-26583061
- 2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide
- 2-chloro-N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}acetamide
-
- インチ: 1S/C13H16ClNO2/c14-7-12(17)15-8-13(9-16)6-5-10-3-1-2-4-11(10)13/h1-4,16H,5-9H2,(H,15,17)
- InChIKey: WNAHETRTULQBAR-UHFFFAOYSA-N
- ほほえんだ: ClCC(NCC1(CO)C2C=CC=CC=2CC1)=O
計算された属性
- せいみつぶんしりょう: 253.0869564g/mol
- どういたいしつりょう: 253.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 49.3Ų
2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26583061-0.05g |
2-chloro-N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}acetamide |
2411305-30-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Ping Tong Food Funct., 2020,11, 628-639
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
2411305-30-9 (2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
